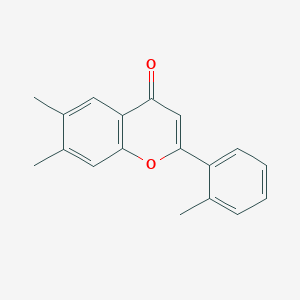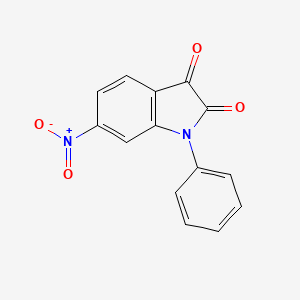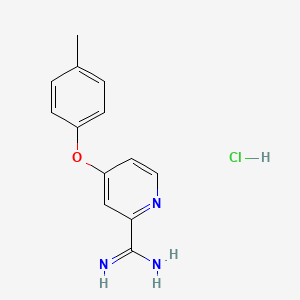
2,4,6,7-Tetrachloroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,7-Tetrachloroquinazoline is a chemical compound belonging to the quinazoline family, characterized by the presence of four chlorine atoms at the 2, 4, 6, and 7 positions on the quinazoline ring. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,7-Tetrachloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of quinazoline with chlorine gas under controlled conditions to achieve the desired substitution pattern . Another approach involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at specific positions on the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
化学反応の分析
Types of Reactions: 2,4,6,7-Tetrachloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield partially or fully dechlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Quinazoline N-oxides and dechlorinated quinazoline derivatives .
科学的研究の応用
2,4,6,7-Tetrachloroquinazoline has found applications in various fields of scientific research:
作用機序
The mechanism of action of 2,4,6,7-Tetrachloroquinazoline involves its interaction with specific molecular targets, leading to various biological effects:
Molecular Targets: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
類似化合物との比較
2,4,6,7-Tetrachloroquinazoline can be compared with other quinazoline derivatives to highlight its uniqueness:
特性
分子式 |
C8H2Cl4N2 |
|---|---|
分子量 |
267.9 g/mol |
IUPAC名 |
2,4,6,7-tetrachloroquinazoline |
InChI |
InChI=1S/C8H2Cl4N2/c9-4-1-3-6(2-5(4)10)13-8(12)14-7(3)11/h1-2H |
InChIキー |
VJCVYGADODKKJL-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


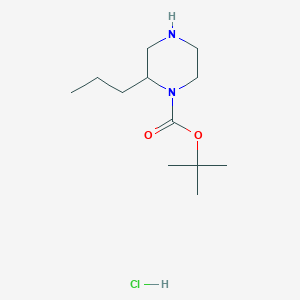
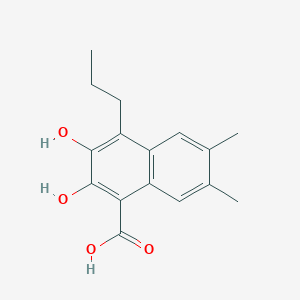



![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)

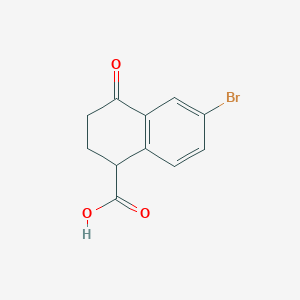

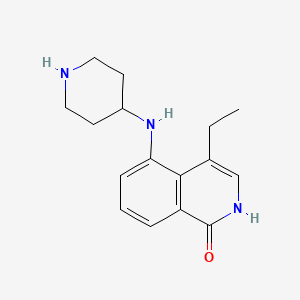
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)
